molecular formula C12H16O5 B8616265 Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate

Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate

Cat. No. B8616265
M. Wt: 240.25 g/mol
InChI Key: NAAAVUWIVOQLPG-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

A mixture of methyl vanillate (6.376 g, 35 mmol), 1-bromo-2-methoxyethane (5.56 g, 40 mmol), and K2CO3 (5.528 g, 40 mmol) in DMF (40 mL) were reacted according to the procedure described in Example 6A Step 1, to afford methyl 3-methoxy-4-(2-methoxyethoxyl)benzoate as a solid (8.394 g, 99.8%). 1H NMR (300 MHz, CDCl3) δ 7.65 (dd, 1H), 7.54 (d, 1H), 6.92 (d, 1H), 4.23 (q, 2H), 3.91 (s, 3H), 3.89 (s, 3H), 3.81 (t, 2H), 3.45 (s, 3H); LC-MS (ESI) m/z 241 (M+H)+.
Quantity
6.376 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
5.528 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.Br[CH2:15][CH2:16][O:17][CH3:18].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:7]=1[O:8][CH2:15][CH2:16][O:17][CH3:18])[C:1]([O:12][CH3:13])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.376 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OC
Name
Quantity
5.56 g
Type
reactant
Smiles
BrCCOC
Name
Quantity
5.528 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.394 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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